molecular formula C7H9N5 B021663 6-Dimethylaminopurine CAS No. 104245-07-0

6-Dimethylaminopurine

Cat. No. B021663
Key on ui cas rn: 104245-07-0
M. Wt: 163.18 g/mol
InChI Key: BVIAOQMSVZHOJM-UHFFFAOYSA-N
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Patent
US04900826

Procedure details

Employing N6,N6 -dimethyladenine prepared in Example 17 and 2-chloro-6-fluorobenzyl chloride, the same procedures as in Example 39, (1) were repeated to give a crude 9-(2-chloro-6-fluorobenzyl)-N6, N6 -dimethyladenine, in which the purity was 73.1% by weight and the content of the 3-isomer was 26.9% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2.[Cl:13][C:14]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:15]=1[CH2:16]Cl>>[Cl:13][C:14]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:15]=1[CH2:16][N:7]1[CH:6]=[N:5][C:4]2[C:8]1=[N:9][CH:10]=[N:11][C:3]=2[N:2]([CH3:12])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=C2NC=NC2=NC=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CCl)C(=CC=C1)F
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2C3=NC=NC(=C3N=C2)N(C)C)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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